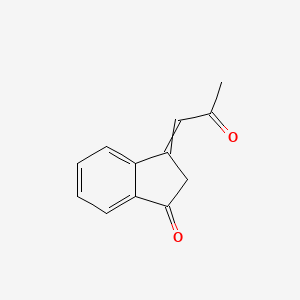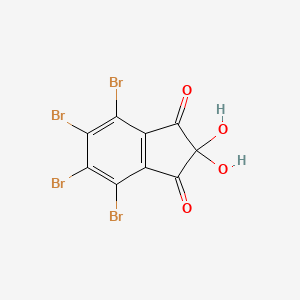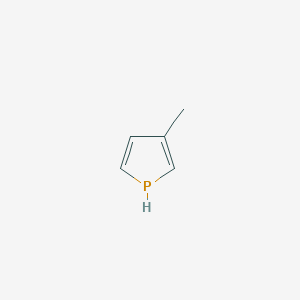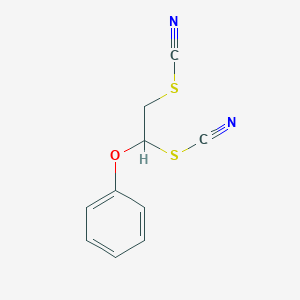![molecular formula C13H10O3 B14324502 3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione CAS No. 106261-85-2](/img/structure/B14324502.png)
3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione is a chemical compound with a complex structure that includes a naphthoquinone core fused with a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione can be achieved through various methods. One notable approach involves the one-pot three-component condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in glycerol at 50°C. This method is environmentally friendly and provides high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic routes are likely employed to ensure high yield and purity. The use of glycerol as a green solvent and the potential for recycling reaction media are key considerations in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted naphthoquinones, which can exhibit diverse biological activities .
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of oxidative stress and apoptosis in cancer cells. The compound can generate reactive oxygen species (ROS) that damage cellular components, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Lapachone: A natural product with a similar naphthoquinone core, known for its anticancer properties.
Naphthoquinone Derivatives: Compounds with similar structures that exhibit diverse biological activities, including antitumor and antibacterial properties.
Uniqueness
3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione is unique due to its fused pyran ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
106261-85-2 |
|---|---|
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
3,4-dihydro-2H-benzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C13H10O3/c14-11-8-4-1-2-5-9(8)12(15)13-10(11)6-3-7-16-13/h1-2,4-5H,3,6-7H2 |
InChI-Schlüssel |
QVXBGFZUJLBQNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=O)C3=CC=CC=C3C2=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14324482.png)

![2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one](/img/structure/B14324490.png)

![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)


![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)
